molecular formula C21H26N2O3S2 B5047126 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-(phenylthio)propanamide

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-(phenylthio)propanamide

Cat. No.: B5047126
M. Wt: 418.6 g/mol
InChI Key: YBBZFURIUHHBRZ-UHFFFAOYSA-N
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Description

“N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-(phenylthio)propanamide” is an organic compound containing a propanamide group (a derivative of propionic acid), a phenylthio group (a sulfur-containing aromatic compound), and a cyclohexylamino group (a cyclic amine). The sulfonyl group suggests that it might have some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its constituent groups, including the aromatic rings of the phenyl groups, the cyclic structure of the cyclohexyl group, and the polar amide and sulfonyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The polar amide and sulfonyl groups in this compound would likely confer some degree of polarity and could affect its solubility in various solvents .

Mechanism of Action

The mechanism of action of a compound typically refers to its behavior in a biological context, such as how it interacts with enzymes or other biomolecules. Without specific studies on this compound, it’s impossible to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and potential uses in various chemical or biological contexts .

Properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c24-21(15-16-27-19-9-5-2-6-10-19)22-17-11-13-20(14-12-17)28(25,26)23-18-7-3-1-4-8-18/h2,5-6,9-14,18,23H,1,3-4,7-8,15-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBZFURIUHHBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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